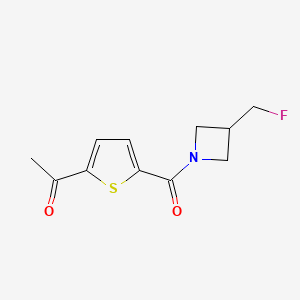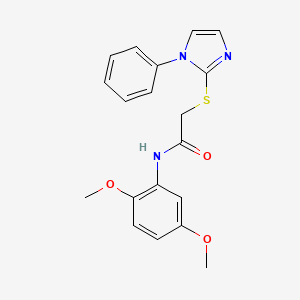
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as DIPT, is a novel chemical compound that has been of great interest to researchers due to its potential applications in scientific research. DIPT is a synthetic substance that has been developed in the laboratory and has been found to have a variety of interesting properties that make it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Compounds structurally similar to N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide have shown promise in cancer research. A study by Duran and Demirayak (2012) explored derivatives with significant anticancer activities against various human tumor cell lines, especially melanoma-type cell lines (Duran & Demirayak, 2012). Evren et al. (2019) also synthesized similar compounds, observing selectivity and apoptosis induction in lung adenocarcinoma cells (Evren et al., 2019).
Antimicrobial and Antioxidant Activities
The synthesis of derivatives of this compound led to significant antibacterial and antioxidant properties, as shown in the studies by Ramalingam, Ramesh, and Sreenivasulu (2019) and Naraboli and Biradar (2017) (Ramalingam et al., 2019) (Naraboli & Biradar, 2017).
Anticonvulsant Activity
A related study by Aktürk et al. (2002) focused on derivatives with potential anticonvulsant activity, identifying specific compounds with efficacy against seizures induced by maximal electroshock (Aktürk et al., 2002).
Other Pharmacological Activities
Compounds with structural similarity have been investigated for various other pharmacological activities. These include antimicrobial, antifungal, and antioxidant activities, as evidenced by studies like those of Gul et al. (2017) and Altındağ et al. (2017) (Gul et al., 2017) (Altındağ et al., 2017).
Chemical Properties and Synthesis
The chemical properties, such as pKa values of these compounds, are also an area of research interest, as discussed in the study by Duran and Canbaz (2013) (Duran & Canbaz, 2013).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-8-9-17(25-2)16(12-15)21-18(23)13-26-19-20-10-11-22(19)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTGJQXEUQMHQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)
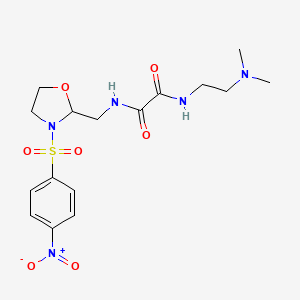
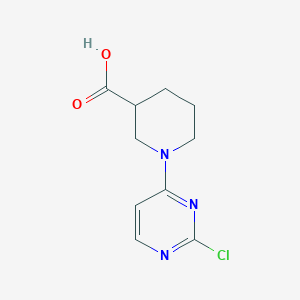
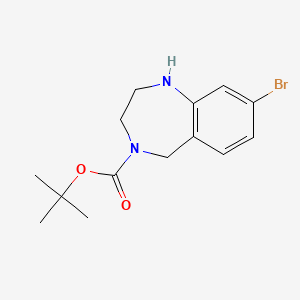
![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)
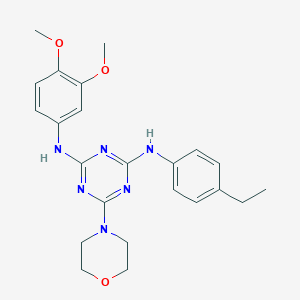
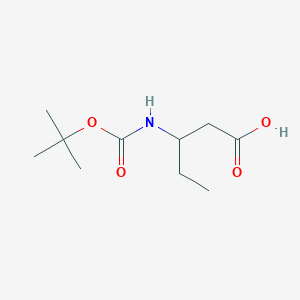
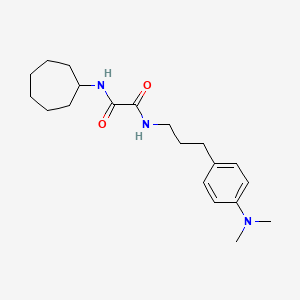
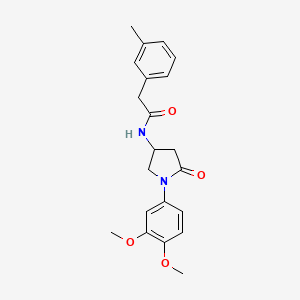
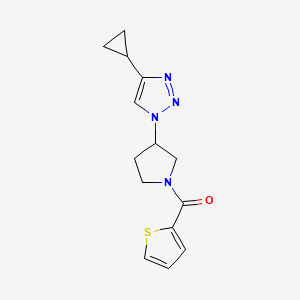
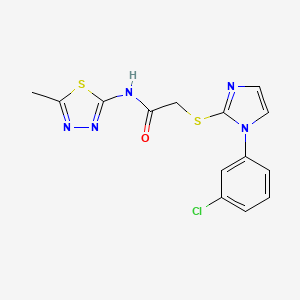
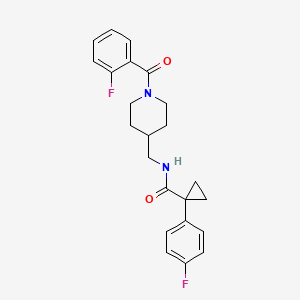
![3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B2409276.png)
